molecular formula C16H24N6O3S B2802725 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine CAS No. 1040651-21-5

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

Cat. No. B2802725
CAS RN: 1040651-21-5
M. Wt: 380.47
InChI Key: QMKMQDVFHKIYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Crystal Structure and DFT Calculations

1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine and its derivatives have been synthesized, with structures confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations provide insights into reactive sites for electrophilic and nucleophilic nature of these molecules (Kumara et al., 2017).

5-HT7 Receptor Antagonists

Piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, showing significant inhibitory values. This includes research on 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides (Yoon et al., 2008).

Antimicrobial Activities

Some piperazine derivatives, including those with 4-methoxyphenyl groups, have been synthesized and screened for antimicrobial activities. Certain compounds exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).

Antidepressant-like Effects

The phenylpiperazine derivative LQFM005, containing 4-methoxyphenyl groups, has shown anxiolytic- and antidepressant-like effects in mice, potentially through the activation of 5-HT1A receptors (Moreira et al., 2021).

Fluorescent Ligands for Receptors

A series of 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties have been synthesized, displaying high to moderate 5-HT(1A) receptor affinity and good fluorescence properties. These compounds have potential for visualizing 5-HT(1A) receptors (Lacivita et al., 2009).

Anticancer Evaluation

Polyfunctional substituted 1,3-thiazoles with a piperazine substituent, including those with 4-methoxyphenyl groups, have shown promising anticancer activity against various cancer cell lines (Turov, 2020).

Inhibitors of Mycobacterium Tuberculosis

Substituted piperazine-thiosemicarbazone hybrids have been identified as potent inhibitors of Mycobacterium tuberculosis, showcasing the potential of piperazine derivatives in treating tuberculosis (Jallapally et al., 2014).

properties

IUPAC Name

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-3-12-26(23,24)21-10-8-20(9-11-21)13-16-17-18-19-22(16)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMQDVFHKIYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.